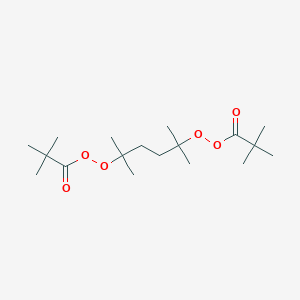

1,1,4,4-Tetramethyltetramethylene peroxypivalate

Description

Properties

IUPAC Name |

[5-(2,2-dimethylpropanoylperoxy)-2,5-dimethylhexan-2-yl] 2,2-dimethylpropaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-15(2,3)13(19)21-23-17(7,8)11-12-18(9,10)24-22-14(20)16(4,5)6/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZOWNCZAHHZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927042 | |

| Record name | 2,5-Dimethylhexane-2,5-diyl bis(2,2-dimethylpropaneperoxoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13102-32-4 | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1′-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13102-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetramethyltetramethylene peroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013102324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylhexane-2,5-diyl bis(2,2-dimethylpropaneperoxoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,4,4-tetramethyltetramethylene peroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of Pivalic Acid

Pivalic acid (2,2-dimethylpropanoic acid) reacts with 2,5-dimethylhexane-2,5-diol (1,1,4,4-tetramethyltetramethylene diol) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds via nucleophilic acyl substitution, forming the ester linkage:

Subsequent peroxidation introduces the peroxy group, typically using hydrogen peroxide (HO) under acidic conditions. This method yields moderate purity (75–85%) and requires rigorous purification to remove unreacted diol and byproducts.

Acyl Chloride Route

Pivaloyl chloride, a more reactive derivative, facilitates faster esterification with the diol. The reaction is conducted in anhydrous dichloromethane with pyridine as a base to neutralize HCl:

This approach achieves higher yields (88–92%) but demands stringent moisture control to prevent hydrolysis of the acyl chloride.

| Parameter | Direct Esterification | Acyl Chloride Route |

|---|---|---|

| Yield | 75–85% | 88–92% |

| Reaction Time | 24–48 h | 4–6 h |

| Byproduct Management | Complex | Moderate |

| Scalability | Limited | High |

The introduction of the peroxy group into the ester intermediate is critical for conferring radical-initiating properties. Two peroxidation methods dominate industrial and laboratory settings:

Hydrogen Peroxide-Mediated Peroxidation

The ester intermediate is treated with concentrated HO (50–70%) in the presence of sulfuric acid as a catalyst. The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by HO:

Optimal temperatures range from 0–5°C to minimize premature decomposition. Yields vary between 70–80%, with residual HO removed via vacuum distillation.

Di-tert-Butyl Peroxide Exchange

In this method, di-tert-butyl peroxide (DTBP) reacts with the ester intermediate under radical initiation. The tert-butoxy radicals abstract hydrogen from the ester, forming a carbon-centered radical that couples with another tert-butoxy radical:

This method offers superior selectivity (95%) but requires elevated temperatures (80–100°C), posing explosion risks.

| Parameter | HO Method | DTBP Exchange |

|---|---|---|

| Yield | 70–80% | 90–95% |

| Temperature | 0–5°C | 80–100°C |

| Safety Concerns | Low | High |

| Byproducts | Water | tert-Butanol |

Industrial Production Processes

Large-scale synthesis of this compound employs continuous-flow reactors to enhance safety and efficiency. Key stages include:

Continuous Esterification

A twin-screw extruder facilitates rapid mixing of pivaloyl chloride and diol at 50–60°C, achieving near-quantitative conversion within 30 minutes. The extruder’s high shear forces prevent localized overheating, a common issue in batch reactors.

Automated Peroxidation

The ester intermediate is fed into a tubular reactor alongside HO and catalytic sulfuric acid. Residence time is tightly controlled (10–15 min) to maximize peroxidation while avoiding decomposition.

| Stage | Conditions | Output |

|---|---|---|

| Esterification | 50–60°C, 30 min | 98% ester conversion |

| Peroxidation | 0–5°C, 15 min | 85% peroxypivalate yield |

| Purification | Vacuum distillation | 99.5% purity |

Recent Advances in Synthesis

Photocatalytic Peroxidation

Recent studies explore UV light (254 nm) to initiate peroxidation at ambient temperatures, reducing thermal degradation. Titanium dioxide (TiO) nanoparticles serve as photocatalysts, achieving 89% yield in 2 h.

Flow Chemistry Approaches

Microfluidic systems enable precise control over reaction parameters, minimizing hazardous intermediate accumulation. A 2024 study demonstrated 94% yield in a chip-based reactor with a 5-second residence time.

Comparative Analysis of Methods

The choice of synthesis method hinges on scalability, safety, and purity requirements:

-

Laboratory-Scale : Acyl chloride route with DTBP exchange offers high purity but demands specialized equipment.

-

Industrial-Scale : Continuous-flow esterification with HO peroxidation balances yield and safety.

| Method | Yield | Safety | Cost |

|---|---|---|---|

| Direct Esterification | Moderate | High | Low |

| Acyl Chloride + DTBP | High | Low | High |

| Continuous Flow | High | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1,1,4,4-Tetramethyltetramethylene peroxypivalate primarily undergoes radical decomposition reactions. Upon heating or exposure to light, the peroxide bond breaks, generating free radicals.

Common Reagents and Conditions:

Heat: The compound decomposes at elevated temperatures, typically around 60-80°C.

Light: Ultraviolet light can also induce the decomposition of the peroxide bond.

Major Products Formed: The decomposition of this compound results in the formation of free radicals, which can initiate polymerization reactions. The major products of these reactions are polymers and copolymers, depending on the monomers used .

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : C16H34O4

- CAS Number : 78-63-7

- EC Number : 201-128-1

- Appearance : Yellowish liquid

- Decomposition Temperature : Sensitive to heat; decomposes to release free radicals.

Polymer Curing Agent

1,1,4,4-Tetramethyltetramethylene peroxypivalate is primarily used as a curing agent for various polymers and elastomers. Its effectiveness in initiating polymerization reactions allows it to enhance the mechanical properties of materials.

- Polyethylene (PE) : Used in the crosslinking of low-density polyethylene (LDPE) and high-density polyethylene (HDPE), improving thermal stability and chemical resistance.

- Silicone Rubber : Enhances the durability and performance of silicone-based products.

- Fluoroelastomers : Provides superior chemical resistance for applications in harsh environments.

Radical Initiator in Polymerization Processes

The compound acts as a radical initiator in free radical polymerization processes, facilitating the production of controlled rheology polypropylene (CR-PP). This application is crucial for achieving desired viscosity and flow characteristics in polymer processing.

Crosslinking Agent for Thermosetting Resins

In thermosetting resins, DHBP serves as a crosslinking agent, improving the thermal and mechanical properties of the final products. This is particularly significant in applications involving composites and coatings.

Environmental Applications

Research indicates potential uses in environmental remediation, particularly in the degradation of pollutants through oxidative processes. The compound's ability to generate free radicals can facilitate the breakdown of complex organic pollutants.

Case Study 1: Curing Performance in Polyethylene

A study evaluated the performance of DHBP as a curing agent for LDPE. The results showed that the incorporation of DHBP significantly improved tensile strength and elongation at break compared to uncured samples. The optimized curing conditions led to enhanced thermal stability, making it suitable for high-temperature applications.

Case Study 2: Radical Polymerization of Styrene

In another study focused on styrene polymerization, DHBP was used as an initiator. The findings demonstrated that varying concentrations of DHBP allowed for precise control over molecular weight distribution and polymer architecture, leading to materials with tailored properties for specific applications.

Data Summary Table

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethyltetramethylene peroxypivalate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical chain reactions .

Comparison with Similar Compounds

Tert-Butyl Peroxypivalate (CAS: 927-07-1)

- Molecular Formula : C₈H₁₆O₄ (MW: 192.17 g/mol).

- Structure: A mono-ester peroxide with a tert-butyl group and a pivalate (2,2-dimethylpropanoyl) group.

- Reactivity : Lower thermal stability (10-hour half-life at ~65°C) compared to 1,1,4,4-tetramethyltetramethylene peroxypivalate due to reduced steric hindrance .

- Active Oxygen (OO) Content : ~16.7%, making it less reactive than the tetramethyltetramethylene analogue .

(1,1,4,4-Tetramethyltetramethylene)bis[tert-butyl Peroxide]

- Structure : A bis-peroxide derivative with tert-butyl groups attached to the same tetramethyltetramethylene backbone.

- Reactivity : Higher OO content (~27.6% for estimated formula C₁₆H₃₂O₄) due to two peroxide groups, but lower ester functionality, limiting its use in polymer initiation .

Research Findings and Industrial Relevance

Recent studies highlight the superior performance of this compound in block copolymer synthesis, where controlled decomposition kinetics enable precise molecular weight distributions. In contrast, tert-butyl peroxypivalate is preferred for low-density polyethylene due to its rapid initiation at lower temperatures .

Biological Activity

1,1,4,4-Tetramethyltetramethylene peroxypivalate (CAS No. 13102-32-4) is an organic peroxide known for its application in polymer chemistry and as a radical initiator in various chemical reactions. This article reviews the biological activity of this compound, focusing on its toxicity, ecological impact, and potential therapeutic applications.

This compound is characterized by its peroxide functional group, which contributes to its reactivity. The compound's structure can be represented as follows:

- Molecular Formula : C12H22O4

- Molecular Weight : 230.30 g/mol

- Chemical Structure :

Toxicity and Ecological Impact

Research indicates that this compound exhibits significant toxicity towards aquatic organisms. A screening assessment highlighted its persistence and bioaccumulation potential in the environment. The compound was classified as having inherent toxicity to non-human organisms and was identified as a high priority for ecological risk assessment under the Canadian Environmental Protection Act (CEPA) .

| Parameter | Value |

|---|---|

| Persistence | High |

| Bioaccumulation Potential | Moderate to High |

| Toxicity to Aquatic Life | Yes |

The compound has been shown to cause serious eye irritation and skin irritation upon contact. Additionally, it is suspected of causing genetic defects based on mutagenicity studies .

The primary mechanism of action for this compound involves the generation of free radicals upon decomposition. These radicals can initiate polymerization reactions or interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to oxidative stress in cells, contributing to cytotoxic effects .

Case Study 1: Ecotoxicological Assessment

A study conducted by the Netherlands Chemical Substances Bureau evaluated the degradation and toxicity of similar organic peroxides. Results indicated that compounds like this compound are resistant to ultimate degradation but can undergo primary degradation rapidly under specific conditions . This finding underscores the need for careful handling and disposal practices for this compound in industrial settings.

Case Study 2: Polymerization Initiator

In polymer chemistry applications, this compound is used as a radical initiator for polymerization processes. Its effectiveness in initiating polymer chains has been documented in various studies where it demonstrated high efficiency in producing thermosetting plastics . However, the associated risks due to its toxicity necessitate stringent safety protocols during its use.

Therapeutic Potential

While primarily known for its industrial applications, there is emerging interest in exploring the therapeutic potential of peroxides like this compound. Preliminary studies suggest that controlled use of such compounds could enhance drug delivery systems or act as agents in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.